3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220034-92-3
VCID: VC2687490
InChI: InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H
SMILES: C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl
Molecular Formula: C13H18ClF2NO
Molecular Weight: 277.74 g/mol

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

CAS No.: 1220034-92-3

Cat. No.: VC2687490

Molecular Formula: C13H18ClF2NO

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride - 1220034-92-3

Specification

CAS No. 1220034-92-3
Molecular Formula C13H18ClF2NO
Molecular Weight 277.74 g/mol
IUPAC Name 3-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H
Standard InChI Key XJWCFAJOHAZNPC-UHFFFAOYSA-N
SMILES C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl
Canonical SMILES C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

The molecular structure of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride consists of a six-membered piperidine ring with a methoxymethyl group at the 3-position. The methoxy group connects to a benzyl moiety substituted with fluorine atoms at the 2 and 4 positions. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ionic bond with a chloride counterion. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.

Physical and Chemical Properties

Based on the available data, 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride possesses the following physicochemical properties:

PropertyValue
CAS Number1220034-92-3
Molecular FormulaC13H18ClF2NO
MDL NumberMFCD13561225
Molecular Weight277.74 g/mol

The compound is supplied by Matrix Scientific and is classified among heterocyclic compounds containing nitrogen . The presence of the piperidine ring contributes to the basic character of the molecule, while the two fluorine atoms on the benzyl group significantly influence its electronic properties, lipophilicity, and potential biological interactions.

Structural Comparisons

Related Compounds

Understanding the structural relationships between 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and similar compounds provides valuable insights into its potential properties and applications. The following table presents a comparative analysis of structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride1220034-92-3C13H18ClF2NO277.74Reference compound
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride1220020-22-3C12H16ClF2NO263.72Lacks the methylene bridge between piperidine and oxygen
CompoundKey Structural DifferencePotential Impact on Properties
4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochlorideSubstitution at 4-position of piperidine; fluorine atoms at 3,5-positionsMay exhibit different biological activity profiles and binding preferences

The position of substitution on the piperidine ring (3-position versus 4-position) and the fluorination pattern on the benzyl group can profoundly affect the three-dimensional structure of these molecules and their interactions with biological targets.

Synthesis and Preparation

Reaction Conditions and Considerations

For the synthesis of fluorinated benzyloxy piperidine derivatives like 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride, certain reaction conditions are typically employed:

Reaction StepTypical ConditionsCritical Considerations
EtherificationBase (K₂CO₃, NaH), aprotic solvent (DMF, THF), moderate temperatureProtection of the piperidine nitrogen may be necessary; reaction monitoring for completion
Salt FormationHCl in anhydrous solvent (diethyl ether, isopropanol)Controlled addition of acid; temperature management to prevent decomposition
PurificationRecrystallization from appropriate solvent systemsSelection of solvent system crucial for high purity

The optimization of these synthetic parameters is essential for achieving high yield and purity, particularly for compounds intended for pharmaceutical research applications.

Structural FeatureFunctional Significance
Piperidine RingProvides a basic nitrogen center; common in CNS-active compounds
3-Position SubstitutionInfluences spatial orientation and interaction with biological targets
Ether LinkageServes as a hydrogen bond acceptor; contributes to conformational flexibility
2,4-Difluorobenzyl GroupModifies electronic properties; enhances metabolic stability; may improve target binding
Hydrochloride Salt FormImproves aqueous solubility; affects bioavailability and formulation properties

The strategic positioning of the fluorine atoms at the 2 and 4 positions of the benzyl ring is particularly significant, as fluorine substitution is known to influence drug-like properties including lipophilicity, metabolic stability, and receptor binding characteristics.

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